molecular formula C18H19N3O5S B2994003 methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate CAS No. 2034348-97-3

methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2994003
CAS No.: 2034348-97-3
M. Wt: 389.43
InChI Key: PTBZEUGBFJKRGL-UHFFFAOYSA-N
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Description

Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of indole, sulfonamide, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidation products.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used to study the effects of sulfonamide and carbamate groups on biological systems.

    Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The indole moiety can interact with aromatic amino acids in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate: is similar to other sulfonamide and carbamate derivatives, such as:

Uniqueness

  • Structural Complexity : The combination of indole, sulfonamide, and carbamate groups in a single molecule is unique and provides a diverse range of chemical reactivity.
  • Biological Activity : The compound’s ability to interact with multiple biological targets makes it a valuable tool in drug discovery and development.

Properties

IUPAC Name

methyl N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-12(22)21-10-9-13-3-4-15(11-17(13)21)20-27(24,25)16-7-5-14(6-8-16)19-18(23)26-2/h3-8,11,20H,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBZEUGBFJKRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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